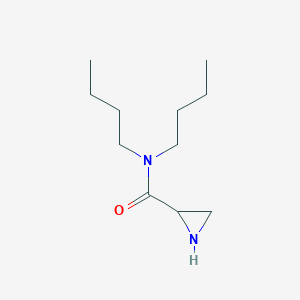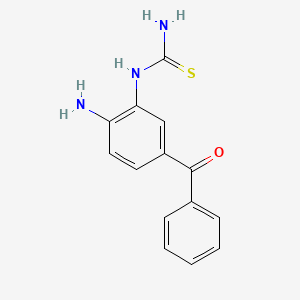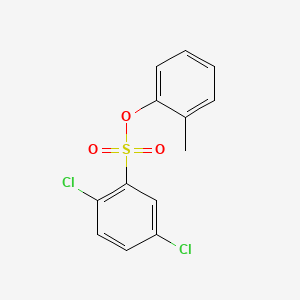![molecular formula C13H10N4O B14381798 3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile CAS No. 88038-64-6](/img/structure/B14381798.png)
3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile is a useful research compound. Its molecular formula is C13H10N4O and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile typically involves the condensation reaction between quinoline-8-carbaldehyde and 2-cyano-3-oxobutanenitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antifungal activities. The compound and its metal complexes have shown moderate antibacterial activity against Gram-positive bacteria.
Medicine: Potential applications in drug development due to its ability to interact with biological targets. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Comparison with Similar Compounds
Similar Compounds
2-(quinolin-8-yloxy)acetohydrazide: Another Schiff base with a quinoline moiety, used in coordination chemistry and antimicrobial studies.
2-chloroquinoline-3-carbaldehyde: A quinoline derivative used in the synthesis of various heterocyclic compounds with biological activities.
3-Hydrazinylquinoxaline-2(1H)-one: A compound with similar hydrazine functionality, used in the synthesis of pyrazoles and other heterocycles.
Uniqueness
3-Oxo-2-[2-(quinolin-8-yl)hydrazinylidene]butanenitrile is unique due to its specific combination of functional groups, including the quinoline moiety, azomethine group, and cyano group
Properties
CAS No. |
88038-64-6 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-oxo-N-(quinolin-8-ylamino)propanimidoyl cyanide |
InChI |
InChI=1S/C13H10N4O/c1-9(18)12(8-14)17-16-11-6-2-4-10-5-3-7-15-13(10)11/h2-7,16H,1H3 |
InChI Key |
SZYBQKQITBMVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NNC1=CC=CC2=C1N=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)

![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)

![2-[N'-[3-[[amino-(diaminomethylideneamino)methylidene]amino]propyl]carbamimidoyl]-1,3-diphenylguanidine](/img/structure/B14381779.png)

![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)
